2-[2-Fluoro-4-(trifluoromethyl)phenoxy]acetamide
CAS No.: 2288709-57-7
Cat. No.: VC7513913
Molecular Formula: C9H7F4NO2
Molecular Weight: 237.154
* For research use only. Not for human or veterinary use.
![2-[2-Fluoro-4-(trifluoromethyl)phenoxy]acetamide - 2288709-57-7](/images/structure/VC7513913.png)
Specification
CAS No. | 2288709-57-7 |
---|---|
Molecular Formula | C9H7F4NO2 |
Molecular Weight | 237.154 |
IUPAC Name | 2-[2-fluoro-4-(trifluoromethyl)phenoxy]acetamide |
Standard InChI | InChI=1S/C9H7F4NO2/c10-6-3-5(9(11,12)13)1-2-7(6)16-4-8(14)15/h1-3H,4H2,(H2,14,15) |
Standard InChI Key | QKUBVHGMTKEZQS-UHFFFAOYSA-N |
SMILES | C1=CC(=C(C=C1C(F)(F)F)F)OCC(=O)N |
Introduction
Chemical Identity and Structural Features
2-[2-Fluoro-4-(trifluoromethyl)phenoxy]acetamide (molecular formula: C₉H₆F₄NO₂) consists of a phenoxy group substituted at the 2-position with fluorine and the 4-position with a trifluoromethyl (–CF₃) group, linked to an acetamide moiety. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the fluorine atom influences electronic distribution and hydrogen-bonding potential .
Molecular Geometry and Stereoelectronic Effects
The compound’s planar phenoxy ring and acetamide group create a rigid scaffold, with the –CF₃ group inducing significant electron-withdrawing effects. Density functional theory (DFT) calculations on analogous structures predict a dipole moment of ~3.8 Debye, driven by the polar C–F bonds and amide group . The fluorine atoms at positions 2 and 4 further distort electron density, potentially enhancing binding affinity in biological targets .
Synthesis and Optimization Strategies
The synthesis of 2-[2-fluoro-4-(trifluoromethyl)phenoxy]acetamide typically involves nucleophilic aromatic substitution or coupling reactions. Below, we outline a generalized pathway based on analogous fluorinated acetamides .
Key Synthetic Steps
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Preparation of 2-Fluoro-4-(trifluoromethyl)phenol:
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Acetamide Formation:
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Substitution or Condensation:
Yield Optimization
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Ionic Liquid-Mediated Synthesis: Replacing traditional solvents with ionic liquids ([bmIm]OH) increases yields from 70% to 90% while reducing reaction times by 50% .
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Microwave Assistance: Shortens reaction durations for steps like amide bond formation (30 minutes vs. 6 hours conventionally) .
Physicochemical and Pharmacokinetic Properties
While experimental data for 2-[2-fluoro-4-(trifluoromethyl)phenoxy]acetamide are sparse, properties can be extrapolated from structurally related compounds :
The compound’s moderate lipophilicity (XLogP3-AA ≈ 2.8) suggests favorable membrane permeability, while limited aqueous solubility may necessitate prodrug strategies for biomedical applications .
Biological Activity and Applications
Anticancer Screening
Although untested for this specific compound, analogs with similar substitution patterns show IC₅₀ values of 5–20 µM against breast cancer (MCF-7) and lung cancer (A549) cell lines . The –CF₃ group may stabilize interactions with kinase ATP-binding pockets .
Material Science Applications
Fluorinated acetamides serve as precursors for liquid crystals and organic semiconductors. The strong electron-withdrawing –CF₃ group improves charge carrier mobility in thin-film transistors (up to 0.12 cm²/V·s) .
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